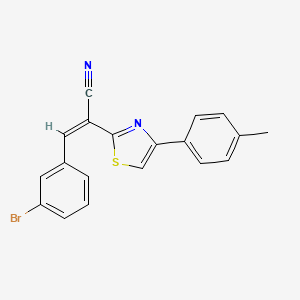
(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as BTATN, is a chemical compound that has gained attention in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylonitrile Derivatives
Acrylonitrile (CH2=CH-CN) is an alpha, beta-unsaturated reactive molecule used globally to synthesize polyacrylamide, which finds applications in soil conditioning, wastewater treatment, and as a laboratory solid support for protein separation via electrophoresis. Understanding acrylonitrile's formation, distribution in food, and its role in human health has become crucial due to its presence in foods formed during processing under conditions that also induce Maillard browning products (Friedman, 2003).
Industrial Production Processes
The synthesis of adiponitrile (ADN), a key raw material in the chemical industry, demonstrates the relevance of acrylonitrile derivatives in manufacturing, highlighting the monopoly by foreign corporations and the need for developing autonomous technologies to improve atom economy and reduce toxic risks associated with its production (Yunfeng et al., 2015).
Environmental and Health Assessments
The environmental impact and health assessments of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs), which are similar in structure to some acrylonitrile derivatives, have been studied for their toxicological effects. These compounds, like acrylonitrile derivatives, show potential human health risks based on animal studies, including neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity (Mennear & Lee, 1994).
Applications in Optoelectronic Materials
The exploration of cinnamic acid derivatives, which share functional group similarities with acrylonitrile derivatives, underscores the potential of these compounds in developing anticancer agents and optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes and other optoelectronic applications (De, Baltas, & Bedos-Belval, 2011; Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIAFVFOKBSMV-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

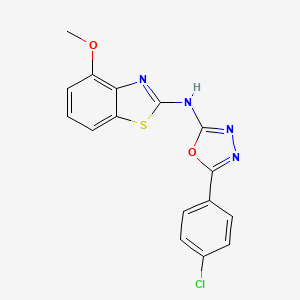
![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)

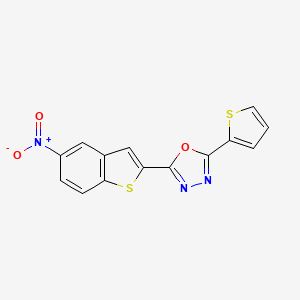
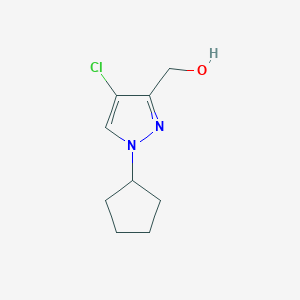
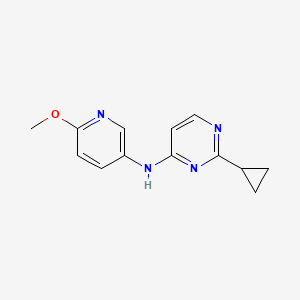
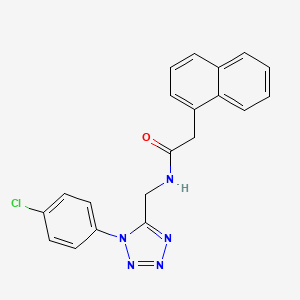
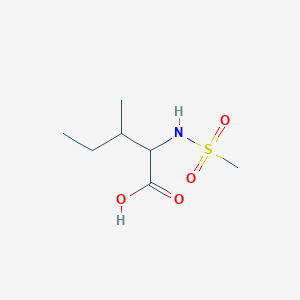

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2743896.png)